molecular formula C10H8BrNO B1441069 4-Bromo-5-methoxyquinoline CAS No. 643069-46-9

4-Bromo-5-methoxyquinoline

Cat. No.: B1441069
CAS No.: 643069-46-9
M. Wt: 238.08 g/mol
InChI Key: YVSWTMODPAGYGD-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of this compound involves the use of phosphorus tribromide in DMF (N,N-dimethyl-formamide) for 2 hours . Another method involves the use of N,N-dimethyl-formamide and phosphorus (V) oxybromide in dichloromethane at 0 - 25℃ for 6 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring fused with a pyridine moiety . The molecular weight is 238.08 .

Scientific Research Applications

Chemical Synthesis and Bromination Techniques

4-Bromo-5-methoxyquinoline has been studied for its role in chemical synthesis, particularly in the field of regioselective bromination. Research has explored various methods for the bromination of methoxyquinolines. For instance, a study conducted by Osborne and Miller (1993) focused on the regioselective alkoxydehalogenation of dihalogenoquinolines, which is a key step in the synthesis of halogenoquinolines, including this compound (Osborne & Miller, 1993). This process is crucial for creating specific substituents on the quinoline ring, influencing the compound's reactivity and potential applications.

Inhibitors of Steroid Reductases

Research has indicated that compounds related to this compound, such as 6-bromo-2-methoxyquinoline, can act as inhibitors of steroid 5alpha reductases. Baston, Palusczak, and Hartmann (2000) found that these compounds have varying degrees of activity and selectivity based on their heterocyclic structures and substituents (Baston, Palusczak, & Hartmann, 2000). This research suggests potential applications in the treatment of conditions related to steroid metabolism.

Synthesis of Complex Molecules

The synthesis of 4-bromoquinolines, including this compound, has been achieved using novel brominating reagents, such as PBr3-DMF, under mild conditions, as explored by YajimaToshikazu and MunakataKatsura (1977). This method is significant for the bromination of complex molecules, which is a crucial step in various synthetic pathways (YajimaToshikazu & MunakataKatsura, 1977).

Development of Antimicrobial Agents

There is potential for the development of antimicrobial agents using this compound derivatives. Research by Hamama et al. (2015) involved the synthesis of new heterocyclic compounds incorporating quinolone moieties, demonstrating antibacterial activity against various bacterial strains (Hamama, Hassanien, El-Fedawy, & Zoorob, 2015). This suggests that derivatives of this compound can be explored further for their antimicrobial properties.

Safety and Hazards

The safety information for 4-Bromo-5-methoxyquinoline includes the GHS07 pictogram, a warning signal word, and hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Properties

IUPAC Name

4-bromo-5-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSWTMODPAGYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC=CC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696095
Record name 4-Bromo-5-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643069-46-9
Record name 4-Bromo-5-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643069-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of quinolone (c) (3.2 g, 18 mmol) in DMF (22 ml) was treated with phosphorous tribromide (2.2 ml). After 2 hours the mixture was added to water and neutralised with saturated aqueous sodium bicarbonate solution. Filtration and drying afforded a yellow solid (3.6 g, 85%).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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